N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-8-15-12(20-17-8)9-6-18(7-9)13(19)16-11-5-3-2-4-10(11)14/h2-5,9H,6-7H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJACHSSLTNFEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical formula is , which includes a chlorophenyl group and an oxadiazole moiety. The presence of these functional groups is significant for its interaction with biological targets.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |
| U-937 (Acute Monocytic Leukemia) | 0.75 | Caspase activation and cell cycle arrest |
| PANC-1 (Pancreatic Cancer) | 2.41 | Inhibition of HDAC activity |
These findings suggest that the compound exhibits potent cytotoxicity against various cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle regulation.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, particularly through the upregulation of p53 and subsequent caspase activation.
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have demonstrated HDAC inhibitory activity, which is crucial for regulating gene expression related to cancer progression.
- Selective Targeting : The oxadiazole ring contributes to selective interactions with specific biological targets, enhancing the compound's efficacy against cancer cells while minimizing effects on normal cells.
Study 1: Anticancer Efficacy in MCF-7 Cells
In a study published by MDPI, the compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated that it induced apoptosis in a dose-dependent manner, with flow cytometry confirming increased levels of apoptotic markers such as cleaved caspase-3 and PARP .
Study 2: HDAC Inhibition and Anticancer Activity
Another study focused on the design and synthesis of oxadiazole derivatives, including our compound. It was found that these derivatives exhibited significant HDAC inhibitory activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid). The most active compounds showed IC50 values in the low nanomolar range .
Scientific Research Applications
Chemical Profile
- IUPAC Name : N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Molecular Formula : CHClNO
- Molecular Weight : 265.7 g/mol
The compound exhibits various biological activities that are crucial for its application in drug development:
-
Anticancer Activity :
- Research indicates that derivatives of 1,2,4-oxadiazole compounds can inhibit cancer cell proliferation. For instance, certain analogs have shown cytotoxic effects against breast cancer (MCF-7) and prostate cancer cells .
- A study highlighted that compounds with 1,2,4-oxadiazole moieties demonstrated significant inhibition of human carbonic anhydrases (hCA), which are often overexpressed in tumors .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
A series of 1,2,4-oxadiazole derivatives were synthesized to evaluate their anticancer properties. Among these, one derivative exhibited an IC value of 0.65 µM against MCF-7 cells, indicating potent anticancer activity. The mechanism was attributed to the compound's ability to induce apoptosis through HDAC inhibition .
Case Study 2: Selective hCA Inhibition
In a study focusing on human carbonic anhydrases, several oxadiazole-based compounds were evaluated for their inhibitory effects. One compound showed a remarkable K value of 89 pM against hCA IX, highlighting its potential as a selective therapeutic agent for cancer treatment .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves cyclization of amidoximes with carboxylic acids to form the 1,2,4-oxadiazole ring, followed by coupling with azetidine derivatives. Key parameters include:
- Catalysts : Vilsmeier reagents (e.g., POCl₃/DMF) enhance cyclization efficiency.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.
- Temperature : Microwave-assisted synthesis reduces reaction time (e.g., 100–120°C for 30–60 minutes vs. 24 hours under conventional heating) .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Conventional cyclization | POCl₃/DMF | DMF | 80°C, 24 h | 65–70 |
| Microwave-assisted | None | DMSO | 120°C, 30 min | 85–90 |
| Hydrazine coupling | EDCI/HOBt | THF | RT, 12 h | 50–55 |
Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry of the oxadiazole and azetidine rings. For example, the azetidine C=O peak appears at ~165–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 357.09 for C₁₆H₁₄ClN₅O₂) .
- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-N (1250–1300 cm⁻¹) bonds validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, concentrations). Recommended strategies:
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability assays (e.g., MTT) to confirm target specificity .
- Dose-Response Analysis : Use Hill slopes to assess cooperativity and validate EC₅₀/IC₅₀ consistency across replicates.
- Structural-Activity Relationship (SAR) : Compare activity of analogs (e.g., pyrimidine vs. methyl substituents) to identify critical pharmacophores .
Q. What computational strategies are recommended to study this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cytochrome P450 isoforms). Focus on oxadiazole’s π-π stacking and azetidine’s conformational flexibility .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Monitor RMSD (<2.0 Å indicates stable binding) .
- Quantum Mechanical (QM) Calculations : Compute electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) to identify nucleophilic/electrophilic regions on the oxadiazole ring .
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
- Methodological Answer :
- In Vitro Stability Assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 1, 6, and 24 hours.
- Key Finding : The chlorophenyl group enhances metabolic stability (t₁/₂ > 6 hours in plasma) compared to non-halogenated analogs .
- CYP450 Metabolism Screening : Use human liver microsomes to identify major metabolites. LC-MS/MS can detect oxidative dechlorination or azetidine ring opening .
Data Contradiction Analysis
Q. Why do some studies report high solubility while others classify this compound as poorly soluble?
- Methodological Answer : Solubility discrepancies stem from solvent polarity and crystallization conditions.
- Experimental Design :
Measure solubility in DMSO (stock solution) vs. aqueous buffers (PBS, pH 7.4).
Use dynamic light scattering (DLS) to detect aggregation at >100 µM concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
